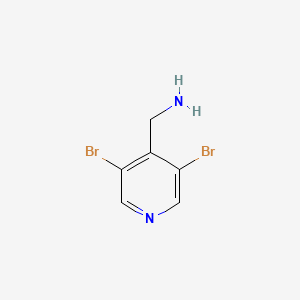

4-(Aminomethyl)-3,5-dibromopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dibromopyridin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H,1,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYIPLPXKPOBID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)CN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Aminomethyl 3,5 Dibromopyridine

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comlkouniv.ac.indeanfrancispress.com This process helps in identifying potential synthetic pathways and key intermediates.

Disconnection Strategies for the Aminomethyl Group

The primary disconnection for 4-(aminomethyl)-3,5-dibromopyridine involves the C-C bond between the pyridine (B92270) ring and the aminomethyl group. nih.govresearchgate.net This leads to two main synthons: a 3,5-dibromo-4-pyridyl cation and an aminomethyl anion, or a 3,5-dibromo-4-pyridyl anion and an aminomethyl cation.

Considerations for Regioselective Dibromination

The regioselective introduction of two bromine atoms at the 3 and 5 positions of the pyridine ring is a critical step. The electronic nature of the pyridine ring, being electron-deficient, typically directs electrophilic substitution to the 3- and 5-positions. thieme-connect.deresearchgate.net However, the presence of a substituent at the 4-position can influence the regioselectivity.

For instance, starting with a 4-substituted pyridine, direct bromination can be challenging and may lead to a mixture of products. thieme-connect.de Therefore, controlling the bromination step often involves activating or deactivating groups or using specific brominating agents like N-bromosuccinimide (NBS) under controlled conditions to achieve the desired 3,5-dibromo substitution pattern. thieme-connect.deresearchgate.net The use of pyridine N-oxides can also activate the ring towards electrophilic substitution at the 2- and 4-positions, which, after deoxygenation, can provide access to specifically substituted pyridines. researchgate.net

Identification of Key Starting Materials

Based on the retrosynthetic analysis, several key starting materials can be identified for the synthesis of this compound. These include:

4-Methylpyridine derivatives: 4-Methylpyridine or its derivatives can serve as a starting point, where the methyl group is later functionalized to the aminomethyl group. chembk.com

Dihalopyridines: Commercially available 3,5-dibromopyridine (B18299) is a crucial intermediate that can be further functionalized at the 4-position. chemicalbook.comnih.gov

Pyridine: Pyridine itself can be a starting material, undergoing a series of reactions including nitration, reduction, and halogenation to build the target molecule. google.com

Established Synthetic Routes to the Core Pyridine Framework

Several established synthetic routes can be employed to construct the 3,5-dibrominated pyridine core with a substituent at the 4-position.

Synthesis of 3,5-dibromopyridine Intermediates

A common and direct approach to obtaining 3,5-dibromopyridine intermediates is through the direct bromination of pyridine. However, this reaction can be low-yielding and require harsh conditions. A more controlled method involves the Sandmeyer reaction starting from 3,5-diaminopyridine.

Another strategy involves the synthesis from 2,6-diaminopyridine, which is first brominated to 2,6-diamino-3,5-dibromopyridine. Subsequent diazotization and removal of the amino groups yield 3,5-dibromopyridine. rsc.org

| Starting Material | Reagents and Conditions | Product | Reference |

| 2,6-Diaminopyridine | 1. Br₂/Acetic Acid; 2. NaNO₂/HCl | 3,5-Dibromopyridine | rsc.org |

| 3,5-Dibromopyridine | n-BuLi, Diisopropylamine, THF; then CH₃I | 3,5-Dibromo-4-methylpyridine | chemicalbook.com |

| 4-Aminopyridine (B3432731) | N-Bromosuccinimide (NBS), CCl₄ | 3,5-Dibromo-4-aminopyridine | google.com |

Approaches for Introducing the 4-Substituent

Once the 3,5-dibromopyridine core is established, the next critical step is the introduction of a functional group at the 4-position. This can be achieved through various methods, including:

Lithiation and Electrophilic Quench: 3,5-Dibromopyridine can be selectively lithiated at the 4-position using a strong base like n-butyllithium at low temperatures. The resulting organolithium species can then be quenched with a suitable electrophile to introduce the desired substituent. For example, reaction with iodomethane (B122720) yields 3,5-dibromo-4-methylpyridine. chemicalbook.com

Directed Metalation: The presence of directing groups can facilitate regioselective metalation at a specific position.

Nucleophilic Aromatic Substitution (SNAAr): While less common for introducing alkyl groups, SNAAr reactions can be used to introduce other functionalities, particularly with activated pyridines. Microwave-assisted reactions of 3,5-dibromopyridine with amines have been shown to yield 3-amino-5-bromopyridine (B85033) derivatives. clockss.org

Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, are powerful tools for introducing carbon-based substituents onto the pyridine ring. aablocks.com

A key intermediate, 3,5-dibromo-4-aminopyridine, can be synthesized from 4-aminopyridine by bromination with NBS. google.com This amino group can then be further modified or replaced via diazotization reactions to introduce other functionalities. google.com For instance, diazotization of 3,5-dibromo-4-aminopyridine can lead to the formation of 3,5-dibromo-4-iodopyridine (B1430625). google.com

| Intermediate | Reagents and Conditions | Product | Reference |

| 3,5-Dibromopyridine | n-BuLi, THF, -78°C; then electrophile | 4-Substituted-3,5-dibromopyridine | chemicalbook.com |

| 3,5-Dibromopyridine | Amine, Microwave irradiation | 3-Amino-5-bromopyridine derivatives | clockss.org |

| 3,5-Dibromo-4-aminopyridine | NaNO₂, H₂SO₄; then KI | 3,5-Dibromo-4-iodopyridine | google.com |

Introduction of the Aminomethyl Moiety

The introduction of the aminomethyl group onto the pyridine scaffold is a critical transformation. Several methods have been developed to achieve this, each with its own advantages and limitations.

Functionalization via Cyano Group Reduction

A common and effective method for the synthesis of aminomethylpyridines involves the reduction of a corresponding cyanopyridine precursor. This two-step approach first requires the synthesis of 4-cyano-3,5-dibromopyridine, which can then be reduced to the target aminomethyl compound.

The reduction of the nitrile functionality can be achieved using various reducing agents. Catalytic hydrogenation is a widely employed method, often utilizing catalysts such as Raney Nickel. nih.gov This method is generally efficient and provides good yields of the desired amine. nih.gov Alternative reducing agents, such as lithium aluminum hydride (LiAlH4), can also be used, although care must be taken to control the reaction conditions due to the high reactivity of the hydride reagent. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to avoid undesired side reactions.

Table 1: Reduction of Cyanopyridines to Aminomethylpyridines

| Precursor | Reducing Agent | Catalyst | Solvent | Yield (%) |

| 4-Cyano-3,5-dibromopyridine | H₂ | Raney Nickel | Methanol/Ammonia (B1221849) | Good |

| Substituted 4-cyanopyridines | LiAlH₄ | - | THF/Ether | Variable |

Note: This table is a generalized representation based on common reduction methods.

Nucleophilic Substitution Approaches for Aminomethylation

Nucleophilic substitution reactions provide another versatile route to introduce the aminomethyl group. encyclopedia.pubyoutube.com This typically involves the reaction of a pyridine derivative bearing a suitable leaving group at the 4-methyl position with an amine source. For instance, 4-(halomethyl)-3,5-dibromopyridine can react with ammonia or other nitrogen nucleophiles to yield this compound.

The efficiency of this substitution is dependent on the nature of the leaving group, with iodide being a better leaving group than bromide or chloride. The reaction conditions, such as solvent and temperature, also play a crucial role in determining the reaction rate and yield. Polar aprotic solvents are often preferred for these types of reactions. encyclopedia.pub

Multi-component Reactions Incorporating the Aminomethyl Functionality

Multi-component reactions (MCRs) offer an atom-economical and efficient approach to construct complex molecules in a single step. tcichemicals.comorganic-chemistry.org While a direct MCR for the one-pot synthesis of this compound from simple precursors is not extensively documented, related MCRs that generate substituted aminomethylpyridines are known. nih.govacsgcipr.org For example, variations of the Mannich reaction or the Kabachnik-Fields reaction could potentially be adapted. organic-chemistry.org These reactions typically involve an aldehyde, an amine, and a third component that incorporates the pyridine ring or can be subsequently converted to it. tcichemicals.com The development of a specific MCR for this target compound remains an area of interest for synthetic chemists.

Halogenation Strategies for the 3,5-Positions

The regioselective introduction of bromine atoms at the 3- and 5-positions of the pyridine ring is a key challenge due to the electronic nature of the pyridine nucleus, which is generally deactivated towards electrophilic substitution. youtube.com

Electrophilic Bromination Methodologies

Direct electrophilic bromination of 4-(aminomethyl)pyridine (B121137) is challenging due to the deactivating effect of the pyridine nitrogen and the directing effects of the substituents. youtube.com However, bromination of a precursor molecule, such as 4-aminopyridine, can be achieved. The amino group at the 4-position activates the ring towards electrophilic substitution and directs the incoming electrophiles to the ortho positions (3- and 5-positions).

A common method involves the treatment of 4-aminopyridine with a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent. google.comgoogle.com This reaction can lead to the formation of 4-amino-3,5-dibromopyridine (B189618). Subsequent conversion of the amino group to the aminomethyl group would be required to obtain the final product.

Table 2: Electrophilic Bromination of 4-Aminopyridine

| Substrate | Brominating Agent | Solvent | Yield of 3,5-dibromo product (%) |

| 4-Aminopyridine | N-Bromosuccinimide (NBS) | Acetonitrile | High |

| 4-Aminopyridine | Bromine (Br₂) | Acetic Acid | Moderate to High |

Note: Yields can vary based on specific reaction conditions.

Directed Ortho Metalation (DoM) Coupled with Bromination

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. acs.orgclockss.orgznaturforsch.com This technique involves the use of a directing group to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. clockss.org The resulting metalated intermediate can then be quenched with an electrophile, in this case, a bromine source.

For the synthesis of 3,5-dibromopyridines, a suitable directing group at the 4-position can facilitate deprotonation at the 3- and subsequently the 5-position. While direct application to 4-(aminomethyl)pyridine can be complicated by the acidic proton of the amino group, protection of the amine or the use of a precursor with a different directing group is a viable strategy. acs.orgresearchgate.net For instance, a protected aminomethyl group or a different functional group at the 4-position that can later be converted to the aminomethyl group could be employed. The metalated species is then treated with a brominating agent such as 1,2-dibromoethane (B42909) or hexachloroethane (B51795) to introduce the bromine atoms. researchgate.net

Selective Halogen Exchange Reactions

Selective halogen exchange reactions are a powerful tool for the functionalization of pyridine rings. In the context of synthesizing precursors to this compound, these reactions allow for the precise introduction or modification of halogen atoms on the pyridine core.

A primary route to functionalizing the 3,5-dibromopyridine scaffold at the 4-position involves a metal-halogen exchange followed by electrophilic quench. For instance, the lithiation of 3,5-dibromopyridine using a strong base like lithium diisopropylamide (LDA) selectively generates a 4-lithiated intermediate. This species can then react with various electrophiles to yield 4-substituted-3,5-dibromopyridines. lookchem.com Subsequent metal-halogen exchange at one of the bromine positions can lead to further functionalization. lookchem.com This step-wise approach offers a high degree of control over the substitution pattern.

Another relevant strategy involves the transformation of an existing functional group into a halogen. For example, the Sandmeyer reaction can be employed to convert an amino group into a bromo or iodo group. The synthesis of 3,5-dibromo-4-iodopyridine from 3,5-dibromo-4-aminopyridine via a diazotization reaction is a documented example of this type of transformation. google.comgoogle.com This process typically involves treating the aminopyridine with a nitrite (B80452) source in the presence of an acid, followed by the introduction of an iodide salt. google.com While this converts an amino group away from the desired final product, it demonstrates the feasibility of selective halogen exchange at the 4-position on the 3,5-dibromopyridine ring system.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is critical for maximizing yield, purity, and process efficiency in the synthesis of this compound and its precursors. This involves a systematic evaluation of catalysts, solvents, temperature, and purification methods.

Catalysis plays a pivotal role in many synthetic steps leading to functionalized pyridines. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, are frequently used to form carbon-carbon or carbon-nitrogen bonds at specific positions on the pyridine ring.

In the synthesis of pyridine-3,5-bis(phenyl-4-carboxylic acid) from 3,5-dibromopyridine, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is used as a catalyst. rsc.org Similarly, Buchwald-Hartwig amination conditions, which typically involve a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., BINAP), have been used for the coupling of amines with 3,5-dibromopyridine. clockss.org The choice of ligand is crucial as it influences the catalyst's stability, activity, and selectivity, thereby impacting reaction yield and purity. The optimization of the catalyst-ligand system is essential for achieving efficient synthesis of precursors where a carbon or nitrogen-based substituent is introduced, which could later be converted to the aminomethyl group.

Solvent choice also impacts reaction efficiency and selectivity. In halogen exchange reactions to produce 3,5-dibromo-4-iodopyridine, various anhydrous solvents such as propionitrile (B127096) and toluene (B28343) have been investigated, with propionitrile leading to a higher yield. google.com Furthermore, the use of microwave heating has emerged as a powerful alternative to conventional thermal heating. It can dramatically reduce reaction times and improve product purity by minimizing the formation of impurities that often result from extended heating. clockss.org

Table 1: Effect of Reaction Parameters on the Yield of 3,5-dibromo-4-aminopyridine Data sourced from patent literature describing the synthesis from pyridine. google.com

| Molar Ratio (Pyridine:HBr:H₂O₂) | H₂O₂ Addition Temp. (°C) | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) |

| 1:1.7:1.5 | 110 | 120 | 8 | 58.3 |

| 1:1.2:1.2 | 80 | 100 | 12 | Lower |

| 1:2.0:2.0 | 130 | 150 | 6 | Lower |

The isolation and purification of the target compound are final, critical steps in its synthesis. Common techniques employed for pyridine derivatives include extraction, crystallization, and chromatography.

Following the synthesis of precursors like 3,5-dibromo-4-aminopyridine or 3,5-dibromo-4-iodopyridine, the reaction mixture is typically neutralized and extracted with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. google.comgoogle.com The crude product obtained after solvent evaporation is then purified. Recrystallization from a suitable solvent system, like n-hexane or an ethyl acetate/petroleum ether mixture, is a widely used method to obtain a product of high purity. google.comgoogle.com For mixtures that are difficult to separate by crystallization, column chromatography is the preferred method.

Table 2: Overview of Purification Techniques for 3,5-Dibromopyridine Derivatives

| Compound | Post-Reaction Workup | Purification Method | Reference |

| 3,5-dibromo-4-iodopyridine | Poured into ice water, neutralized with NaOH, extracted with chloroform. | Recrystallization from n-hexane. | google.com |

| 3,5-dibromo-4-aminopyridine | Neutralized with NaOH, extracted with tert-butyl methyl ether. | Recrystallization from ethyl acetate:petroleum ether. | google.com |

| 3-Amino-5-bromopyridine Derivatives | Not specified | Microwave heating leads to higher purity, simplifying purification. | clockss.org |

Green Chemistry Principles in Synthesis Design

The integration of green chemistry principles into synthetic design aims to create more environmentally benign and efficient chemical processes. This involves considering factors like atom economy and waste reduction from the initial planning stages of a synthetic route.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orgjocpr.com A reaction with high atom economy maximizes the use of starting materials and inherently generates less waste. rsc.orgnih.gov

Designing a synthesis for this compound offers opportunities to apply this principle. For example, a hypothetical final step might involve the reduction of a 4-cyano-3,5-dibromopyridine intermediate. A catalytic hydrogenation using molecular hydrogen (H₂) for this reduction would be highly atom-economical (approaching 100%), as all the atoms of the hydrogen molecule are incorporated into the product. In contrast, using a stoichiometric reducing agent like lithium aluminum hydride (LiAlH₄) would result in a lower atom economy due to the formation of inorganic byproducts that constitute waste.

Waste minimization also involves choosing reaction types that are inherently less wasteful. Catalytic reactions are preferable to stoichiometric ones because the catalyst is used in small amounts and can, in principle, be recycled. acs.org Additionally, adopting technologies like microwave-assisted synthesis can contribute to waste minimization by reducing reaction times and improving yields, thereby decreasing the consumption of energy and materials. clockss.orgencyclopedia.pub

Chemical Reactivity and Derivatization Strategies of 4 Aminomethyl 3,5 Dibromopyridine

Reactions at the Bromine Centers

The two bromine atoms on the pyridine (B92270) ring are the primary sites for derivatization through cross-coupling chemistry. These reactions typically proceed without affecting the aminomethyl group, although protection of the amine may be necessary under certain basic conditions to prevent side reactions.

Palladium-catalyzed reactions are powerful tools for forming C-C bonds and are widely applied to aryl halides. youtube.com The general catalytic cycle involves an initial oxidative addition of the palladium(0) catalyst into the carbon-bromine bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds by reacting an organoboron compound (like a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used for the synthesis of biaryl compounds. nih.gov For substrates like 3,5-dibromopyridine (B18299), the reaction can be controlled to achieve either mono- or diarylation by adjusting the stoichiometry of the boronic acid. The reactivity order for halogens in this coupling is I > Br > Cl. libretexts.org In the context of 4-(aminomethyl)-3,5-dibromopyridine, both bromine atoms are chemically equivalent, suggesting that selective mono-arylation could be challenging without statistical product mixtures.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on a Dibromopyridine Scaffold Note: This table is illustrative and based on general procedures for related substrates, as specific data for this compound is not available.

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 90 | Not Reported |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | Not Reported |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 80 | Not Reported |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base, such as an amine, which often serves as the solvent. wikipedia.orgscirp.org This method is exceptionally useful for synthesizing substituted alkynylpyridines. Research on 3,5-dibromo-2,6-dichloropyridine (B8238365) has shown that chemoselective mono- or di-alkynylation at the bromine positions is feasible under optimized conditions. rsc.orgresearchgate.net For this compound, a stepwise or double Sonogashira coupling could be employed to introduce one or two alkyne moieties, leading to the synthesis of complex, rigid molecular structures. The primary amine of the aminomethyl group could potentially interfere with the catalyst, making N-protection a consideration for optimizing reaction outcomes.

Table 2: General Conditions for Sonogashira Coupling with Dibromopyridines Note: This table is illustrative and based on general procedures for related substrates, as specific data for this compound is not available.

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (3) | CuI (5) | DIPA | DMF | 80 |

| 3 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 |

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for C-C bond formation and exhibits excellent trans selectivity. organic-chemistry.org Studies have demonstrated that 3,5-dibromopyridine can undergo Heck reactions with fluorous alkenes, indicating the viability of this transformation at the 3- and 5-positions. researchgate.net The reaction typically requires a palladium catalyst, a base (such as sodium acetate (B1210297) or a tertiary amine), and is often performed at elevated temperatures. researchgate.net This methodology could be applied to this compound to introduce vinyl groups, which can serve as precursors for further synthetic modifications.

Table 3: Representative Heck Reaction Conditions for Dibromopyridines Note: This table is illustrative and based on general procedures for related substrates, as specific data for this compound is not available.

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) |

|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 120 |

| 2 | Butyl acrylate | Pd(PPh₃)₄ (4) | Et₃N | Acetonitrile | 100 |

| 3 | H₂C=CH(CF₂)₇CF₃ | Pd(OAc)₂ (5) | NaOAc | DMF/THF | 120 |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. The Stille coupling utilizes an organotin reagent. organic-chemistry.org Both are powerful C-C bond-forming reactions with broad substrate scope and high functional group tolerance. nih.gov The Stille reaction, in particular, has been used for the stepwise functionalization of related substrates like 5,5′-dibromo-2,2′-bipyridine. researchgate.net Although specific applications of these reactions to this compound are not detailed in the literature, the general reactivity of aryl bromides suggests that both Negishi and Stille couplings would be effective methods for introducing alkyl, vinyl, or aryl groups at the bromine centers. A key advantage of the Stille coupling is the stability of the organostannane reagents to air and moisture. nih.gov

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgnih.gov

In pyridine derivatives, the ring nitrogen acts as an electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the 2- (ortho) and 4- (para) positions. youtube.com Halogens at these positions are readily displaced by nucleophiles. youtube.com However, in this compound, the bromine atoms are at the 3- and 5-positions (meta to the nitrogen). These positions are significantly less activated towards nucleophilic attack because the negative charge of the intermediate Meisenheimer complex cannot be effectively delocalized onto the electronegative nitrogen atom. youtube.com Furthermore, the aminomethyl group at the 4-position is generally considered to be electron-donating in nature, which would further deactivate the ring towards nucleophilic attack. Consequently, SNAr reactions at the bromine centers of this compound are expected to be highly unfavorable and would require harsh reaction conditions, if they proceed at all.

Lithiation and Transmetalation Reactions

The pyridine ring of this compound is susceptible to lithiation, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The reaction's regioselectivity is dictated by the directing effects of the substituents and the reaction conditions. Two primary pathways for lithiation exist: halogen-metal exchange at the bromine-substituted positions (C3 or C5) and deprotonation at the C2 or C6 positions.

Generally, halogen-lithium exchange with organolithium reagents like n-butyllithium (n-BuLi) is a rapid process occurring at low temperatures. In di-substituted pyridines, the selectivity of this exchange can be influenced by solvent and concentration. For instance, in 2,5-dibromopyridine, lithiation is favored at the 5-position in coordinating solvents, while non-coordinating solvents favor the 2-position researchgate.net. For this compound, the two bromine atoms are equivalent by symmetry. However, the presence of the aminomethyl group, which has an acidic N-H proton, complicates direct lithiation with strong bases like n-BuLi, as acid-base chemistry can compete with the desired halogen-metal exchange. Protection of the amine is often a prerequisite for such transformations.

Directed ortho-metalation (DoM) via deprotonation is another key strategy. The reactivity of pyridine C-H bonds is significantly influenced by substituents. While pyridine itself can be difficult to deprotonate directly, the presence of a directing metalating group (DMG) can facilitate regioselective lithiation clockss.org. In this molecule, the aminomethyl group (or a protected derivative) could potentially direct lithiation to the C5 position, although the steric hindrance and electronic effects of the adjacent bromine atom would play a significant role. The use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures is common to avoid nucleophilic addition to the pyridine ring clockss.org.

Once the lithiated intermediate is formed, it can undergo transmetalation with various metal salts (e.g., ZnCl₂, MgBr₂, B(OR)₃) to generate more stable organometallic reagents nih.govacs.org. These organozinc, Grignard, or boronic ester derivatives are crucial intermediates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the introduction of a wide array of aryl, heteroaryl, alkyl, and alkenyl substituents onto the pyridine core acs.orgresearchgate.net.

Table 1: Potential Lithiation and Cross-Coupling Strategies for Dibromopyridine Analogs Note: This table presents generalized conditions based on reactions with related bromopyridine substrates, as specific data for this compound is not readily available.

| Reaction Type | Reagent | Conditions | Product Type | Reference |

| Halogen-Lithium Exchange | n-BuLi | Toluene, -78°C | 5-Lithio-3-bromo-4-(aminomethyl)pyridine derivative | researchgate.net |

| Directed Deprotonation | LDA | THF, -95°C | 2-Lithio-3,5-dibromopyridine derivative | acs.org |

| Li-Zn Transmetalation | ZnCl₂ | THF, -78°C to RT | Organozinc Intermediate | acs.org |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄ | Toluene/EtOH, Cs₂CO₃ | Aryl-substituted pyridine | rsc.org |

Reactions of the Aminomethyl Group

The primary amine of the aminomethyl substituent is a key functional handle for a wide range of derivatization reactions, behaving as a potent nucleophile.

Amide Formation and Acylation Reactions

The primary amine readily undergoes acylation with various reagents to form stable amide bonds. This is one of the most common transformations for primary amines in organic synthesis luxembourg-bio.com. The reaction can be carried out with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the acidic byproduct.

Alternatively, direct condensation with carboxylic acids can be achieved using a wide variety of coupling reagents. These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group luxembourg-bio.comnih.gov. Common examples include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to improve efficiency and suppress side reactions nih.gov. Boronic acid-based catalysts have also been developed for effective amide synthesis tcichemicals.com. These methods are generally high-yielding and tolerate a broad range of functional groups, making them suitable for complex molecule synthesis.

Table 2: Representative Amide Coupling Conditions for Amines

| Carboxylic Acid Source | Coupling Reagent/System | Base | Solvent | General Product |

| Acyl Chloride (RCOCl) | None | Et₃N or Pyridine | CH₂Cl₂ or THF | N-Acyl derivative |

| Carboxylic Acid (RCOOH) | EDC, HOBt, DMAP | None | CH₂Cl₂, DMF | N-Acyl derivative |

| Carboxylic Acid (RCOOH) | HATU, HOAt | DIPEA | DMF | N-Acyl derivative |

Alkylation and Reductive Amination

The aminomethyl group can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can be challenging to control, often resulting in over-alkylation and the formation of quaternary ammonium (B1175870) salts.

A more controlled and widely used method for introducing alkyl groups is reductive amination (also known as reductive alkylation) wikipedia.org. This one-pot reaction involves the initial formation of an imine (Schiff base) intermediate by reacting the primary amine with an aldehyde or ketone under weakly acidic conditions. The imine is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material wikipedia.org. Pyridine-borane complexes have also been reported as effective reagents for this purpose . This method provides a highly efficient route to a diverse range of N-substituted derivatives.

Schiff Base Formation and Subsequent Transformations

As mentioned above, the primary amine of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reversible reaction is typically catalyzed by acid or base and often requires the removal of water to drive the equilibrium toward the product. The resulting imine is itself a versatile intermediate. The C=N double bond can be reduced to an amine (as in reductive amination), or it can be attacked by nucleophiles such as organometallic reagents or cyanide to form new carbon-carbon bonds at the α-carbon.

Modification of the Primary Amine to Secondary/Tertiary Amines

Synthesizing secondary or tertiary amines from the primary aminomethyl group can be achieved through sequential or controlled reactions. Reductive amination offers a direct route to secondary amines. To obtain tertiary amines, a second reductive amination can be performed on the newly formed secondary amine with a different aldehyde or ketone. Alternatively, the primary amine can undergo a double alkylation with an alkyl halide, though this method is often less selective. The Eschweiler-Clarke reaction, a specific method for methylating primary or secondary amines to their tertiary counterparts, uses formic acid and formaldehyde (B43269) and is a related transformation wikipedia.org. Modifying primary amines to higher-order amines has been shown to be a strategy for altering the biological properties of molecules nih.gov.

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic, allowing for a distinct set of chemical transformations. The electronic properties of the ring substituents—the electron-withdrawing bromine atoms and the electron-donating aminomethyl group—modulate the reactivity of this nitrogen.

The pyridine nitrogen can be alkylated with alkyl halides (e.g., methyl iodide) to form quaternary pyridinium (B92312) salts. This reaction converts the neutral pyridine into a positively charged species, significantly altering its electronic properties and making the ring more susceptible to nucleophilic attack.

The nitrogen atom can also be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting pyridine-N-oxide has altered reactivity compared to the parent pyridine. It can facilitate electrophilic substitution at the C4 position and can be used to introduce other functional groups onto the ring.

Furthermore, the pyridine nitrogen acts as a ligand, coordinating to a wide variety of metal centers. This property is exploited in coordination chemistry and catalysis. For instance, the nitrogen can bind to palladium, which is relevant in the context of cross-coupling reactions where the substrate itself might act as a ligand rsc.org. The ability to form stable metal complexes is a key feature of many pyridine-containing compounds in materials science and medicinal chemistry.

N-Oxidation and N-Alkylation of the Pyridine Ring

The pyridine nitrogen of this compound can be oxidized to the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. arkat-usa.org The resulting pyridine N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide group is a strong electron-donating group, which can activate the pyridine ring towards electrophilic substitution, particularly at the 2- and 6-positions. Conversely, it can also facilitate nucleophilic substitution at the 2- and 4-positions. scripps.edu

N-alkylation of the pyridine ring introduces an alkyl group onto the nitrogen atom, forming a pyridinium salt. This reaction is typically carried out using alkyl halides or other alkylating agents. rsc.orgfabad.org.tr The quaternization of the nitrogen atom significantly alters the electronic properties of the ring, making it more electron-deficient. This increased electrophilicity can be exploited in subsequent reactions. For instance, the formation of pyridinium salts can activate the pyridine ring for nucleophilic aromatic substitution or serve as a precursor for the generation of N-heterocyclic carbenes.

| Reaction | Reagents | Product |

| N-Oxidation | m-CPBA, H₂O₂ | This compound N-oxide |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | 1-Alkyl-4-(aminomethyl)-3,5-dibromopyridinium halide |

Coordination Chemistry with Metal Centers

The pyridine nitrogen and the primary amine of the aminomethyl group in this compound can act as ligands, coordinating to a variety of metal centers. wikipedia.orgresearchgate.net The ability of pyridines to form stable complexes with transition metals is well-documented. wikipedia.org The specific coordination mode will depend on the metal, its oxidation state, and the reaction conditions. The aminomethyl group can also participate in coordination, potentially leading to the formation of chelate complexes, where both the pyridine nitrogen and the amine nitrogen bind to the same metal center. The presence of the two bromine atoms can also influence the coordination chemistry, either through steric effects or by participating in halogen bonding interactions.

Chemoselective Functionalization

The presence of multiple reactive sites in this compound—the two bromine atoms and the aminomethyl group—necessitates careful control of reaction conditions to achieve selective functionalization of a single site.

Differentiation of Reactivity between Bromine Atoms and Aminomethyl Group

The bromine atoms on the pyridine ring are susceptible to a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3- and 5-positions of the pyridine ring.

The aminomethyl group, on the other hand, can undergo reactions typical of primary amines, such as acylation, alkylation, and Schiff base formation. The challenge in the chemoselective functionalization of this molecule lies in performing a reaction at one site without affecting the others. For instance, to selectively perform a Suzuki coupling at the bromine positions, the aminomethyl group may need to be protected, for example, by converting it into an amide or a carbamate. Conversely, to selectively acylate the aminomethyl group, the reaction conditions must be mild enough to avoid any reaction at the bromine atoms.

| Functional Group | Typical Reactions |

| Bromine Atoms | Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination |

| Aminomethyl Group | Acylation, Alkylation, Schiff base formation |

Sequential Derivatization Strategies

The differential reactivity of the functional groups in this compound allows for sequential derivatization strategies, enabling the synthesis of highly functionalized and complex pyridine derivatives. A common strategy involves first protecting the more reactive aminomethyl group. With the amine protected, the bromine atoms can be selectively functionalized using cross-coupling reactions. It is often possible to achieve selective mono- or di-substitution at the bromine positions by carefully controlling the stoichiometry of the reagents and the reaction conditions. Following the modification of the pyridine core, the protecting group on the aminomethyl group can be removed to allow for further derivatization at this position. This sequential approach provides a powerful tool for the synthesis of a diverse range of compounds with specific substitution patterns.

Advanced Characterization and Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentuniroma1.itresearchgate.net

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts and coupling patterns in both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, the precise location of each atom and their relationships to one another can be determined.

The ¹H NMR spectrum of 4-(aminomethyl)-3,5-dibromopyridine is expected to show distinct signals corresponding to the different types of protons present in the molecule. The two protons on the pyridine (B92270) ring (at positions 2 and 6) would appear as a singlet due to their chemical equivalence. The chemical shift of these protons is influenced by the electron-withdrawing bromine atoms and the nitrogen atom within the aromatic ring. The methylene (B1212753) protons (-CH₂-) of the aminomethyl group would also give rise to a singlet, with its chemical shift influenced by the adjacent amino group and the pyridine ring. The two protons of the primary amine (-NH₂) would typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

In the ¹³C NMR spectrum, distinct signals are expected for each unique carbon atom. The carbon atoms of the pyridine ring will have their chemical shifts influenced by the attached bromine and nitrogen atoms. The carbon of the aminomethyl group will also have a characteristic chemical shift.

A comparison with the related compound, 3,5-dibromopyridine (B18299), provides insight into the expected chemical shifts. In CDCl₃, the protons of 3,5-dibromopyridine appear at approximately 8.61 ppm and 8.15 ppm. chemicalbook.com The introduction of the aminomethyl group at the 4-position in this compound would be expected to influence these shifts. Similarly, the ¹H NMR spectrum of 4-(aminomethyl)pyridine (B121137) shows signals for the pyridine protons at roughly 8.5-8.6 ppm and 7.2-7.4 ppm, and the aminomethyl protons at around 3.8-3.9 ppm, depending on the solvent. chemicalbook.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2, H-6 | ~8.5 - 8.7 | C-2, C-6: ~150 - 155 |

| CH₂ | ~3.8 - 4.0 | CH₂: ~45 - 50 |

| NH₂ | Variable (broad singlet) | C-3, C-5: ~120 - 125 |

| C-4: ~145 - 150 |

Note: These are predicted values based on related structures and are subject to variation based on solvent and experimental conditions.

To definitively assign the signals observed in the 1D NMR spectra and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, a COSY spectrum would be relatively simple due to the lack of adjacent, non-equivalent protons. However, it could be used to confirm the absence of coupling between the pyridine protons and the aminomethyl protons. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduemerypharma.com This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the HSQC spectrum would show a cross-peak connecting the ¹H signal of the methylene protons to the ¹³C signal of the CH₂ carbon. arxiv.org Similarly, the pyridine proton signals would correlate with their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysissdsu.eduprinceton.edunist.gov

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. core.ac.uk This allows for the determination of the exact molecular formula of this compound, which is C₆H₆Br₂N₂. The calculated exact mass can then be compared to the experimentally measured mass to confirm the elemental composition with high confidence.

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used in mass spectrometry, and they can produce different fragmentation patterns that provide complementary structural information. ub.edu

Electron Ionization (EI) : EI is a "hard" ionization technique that typically leads to extensive fragmentation. uni-saarland.de The mass spectrum of this compound under EI conditions would be expected to show a molecular ion peak (M⁺) corresponding to the intact molecule. Characteristic fragment ions would likely arise from the loss of a bromine atom, the aminomethyl group, or cleavage of the pyridine ring. The fragmentation of related compounds like 3,5-dibromopyridine shows a prominent molecular ion peak and fragments corresponding to the loss of bromine. chemicalbook.com

Electrospray Ionization (ESI) : ESI is a "soft" ionization technique that usually results in less fragmentation and a prominent protonated molecule peak ([M+H]⁺). ub.edu This is particularly useful for confirming the molecular weight. Fragmentation in ESI can be induced (e.g., in tandem MS/MS experiments) to provide structural information. For this compound, a key fragmentation pathway in ESI-MS/MS would likely involve the loss of ammonia (B1221849) (NH₃) from the protonated aminomethyl group.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Ionization Mode | Expected m/z | Possible Fragment |

| EI | 265/267/269 | [M]⁺ (isotopic pattern for 2 Br) |

| EI | 186/188 | [M - Br]⁺ |

| EI | 236/238 | [M - CH₂NH₂]⁺ |

| ESI | 266/268/270 | [M+H]⁺ (isotopic pattern for 2 Br) |

| ESI-MS/MS | 249/251/253 | [M+H - NH₃]⁺ |

Note: The presence of two bromine atoms will result in a characteristic isotopic pattern for bromine-containing fragments.

Infrared (IR) Spectroscopy for Functional Group Identificationchemicalbook.com

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. pressbooks.pub

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and the methylene group, and the C-N and C=C/C=N bonds of the substituted pyridine ring.

N-H Stretching : Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching vibrations of the N-H bonds. pressbooks.pub

C-H Stretching : Aromatic C-H stretching vibrations are usually observed in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methylene group would appear in the 2850-2960 cm⁻¹ range. pressbooks.pub

N-H Bending : The N-H bending vibration of the primary amine is expected to appear around 1590-1650 cm⁻¹.

C=C and C=N Stretching : The stretching vibrations of the pyridine ring (C=C and C=N bonds) typically occur in the 1400-1600 cm⁻¹ region.

C-Br Stretching : The C-Br stretching vibration would be expected to appear in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

The IR spectrum of the related compound 4-(aminomethyl)pyridine shows characteristic peaks for the N-H and C-H stretching vibrations. nist.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Stretching (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (CH₂) | Stretching | 2850 - 2960 | Medium |

| Primary Amine (N-H) | Bending | 1590 - 1650 | Medium to Strong |

| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1600 | Medium to Strong |

| C-Br | Stretching | < 800 | Strong |

Characteristic Vibrational Frequencies of Amines, Pyridines, and C-Br Bonds

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The specific frequencies at which the functional groups in this compound absorb infrared radiation are indicative of its structure. The expected characteristic vibrational frequencies are derived from established data for similar functional groups. researchgate.netgoogle.com

The primary amine (-NH2) group typically exhibits N-H stretching vibrations in the region of 3300-3500 cm⁻¹. These often appear as two distinct bands corresponding to asymmetric and symmetric stretching modes. The N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹. google.com

The pyridine ring has a set of characteristic stretching vibrations (C=C and C=N) that appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are typically observed just above 3000 cm⁻¹. The presence of heavy bromine atoms influences the ring vibrations. researchgate.net The C-Br stretching vibrations are expected at lower frequencies, typically in the range of 500-700 cm⁻¹.

The aminomethyl group (-CH2NH2) introduces characteristic C-H stretching vibrations just below 3000 cm⁻¹ and CH2 bending (scissoring) vibrations around 1450 cm⁻¹.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 |

| N-H Symmetric Stretch | 3300 - 3400 | |

| N-H Bend (Scissor) | 1590 - 1650 | |

| Pyridine Ring | C-H Stretch | 3000 - 3100 |

| C=C, C=N Stretch | 1400 - 1600 | |

| Alkyl (-CH₂-) | C-H Stretch | 2850 - 2960 |

| C-H Bend (Scissor) | ~1450 | |

| Carbon-Bromine | C-Br Stretch | 500 - 700 |

This table presents generalized expected frequency ranges. Actual values for this compound may vary and would require experimental confirmation.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions, leading to the absolute structural elucidation of this compound.

Crystal Growth and Data Collection

To perform X-ray crystallography, a single crystal of high quality is required. For compounds like substituted pyridines, suitable crystals are often grown by slow evaporation of a saturated solution. pharmaffiliates.com Common solvents for this purpose include ethanol, methanol, or mixtures of organic solvents. The process involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over several days or weeks, leading to the formation of well-ordered crystals.

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. pharmaffiliates.com

Unit Cell Parameters and Bond Length/Angle Analysis

The diffraction data is processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group. Further refinement of the data allows for the determination of the precise coordinates of each atom in the molecule, from which bond lengths and angles can be calculated.

While specific crystallographic data for this compound is not publicly available, the data for a closely related compound, 2-amino-3,5-dibromopyridine (B40352), can provide insight into the expected structural features. pharmaffiliates.com The crystal structure of 2-amino-3,5-dibromopyridine reveals a monoclinic crystal system with the space group P2₁/c. pharmaffiliates.com In the solid state, molecules of aminopyridines are often linked by intermolecular hydrogen bonds, typically involving the amino group and the pyridine nitrogen atom of an adjacent molecule, forming dimers or extended chains. pharmaffiliates.com

Table 2: Crystallographic Data for the Related Compound 2-amino-3,5-dibromopyridine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.116(2) |

| b (Å) | 6.0960(12) |

| c (Å) | 11.231(2) |

| β (°) | 107.59(3) |

| Volume (ų) | 790.2(3) |

| Z | 4 |

Data obtained from the crystallographic study of 2-amino-3,5-dibromopyridine and is presented here for illustrative purposes. pharmaffiliates.com 'a', 'b', and 'c' are the lengths of the unit cell edges, 'β' is the angle between the 'a' and 'c' axes, and 'Z' is the number of molecules in the unit cell.

Analysis of the bond lengths and angles would be expected to show standard values for sp² hybridized carbons in the pyridine ring and sp³ hybridized carbon in the aminomethyl group. The C-Br bond lengths would be a key feature, as would the geometry around the nitrogen atoms. The planarity of the pyridine ring and the orientation of the aminomethyl substituent would also be determined.

Applications of 4 Aminomethyl 3,5 Dibromopyridine As a Versatile Chemical Building Block

Scaffold for Complex Heterocyclic Synthesis

The unique substitution pattern of 4-(aminomethyl)-3,5-dibromopyridine provides a robust platform for the synthesis of a variety of complex heterocyclic compounds. The presence of both nucleophilic and electrophilic centers allows for sequential and controlled reactions to build intricate ring systems.

The dibromo-substituted pyridine (B92270) core is an excellent precursor for creating fused heterocyclic systems through intramolecular cyclization reactions. Palladium-catalyzed C–H arylation is a powerful method for this purpose. beilstein-journals.org For instance, after N-acylation of the aminomethyl group with a suitably substituted aroyl chloride, an intramolecular palladium-catalyzed C-H arylation can be initiated. This reaction typically involves the formation of a new carbon-carbon bond between one of the bromine-bearing carbons of the pyridine ring and an ortho C-H bond of the N-aroyl group, leading to the formation of fused polycyclic heteroaromatic systems. beilstein-journals.org The reaction conditions often employ a palladium catalyst, such as palladium(II) acetate (B1210297), in the presence of a suitable phosphine (B1218219) ligand and a base. beilstein-journals.org This methodology provides a direct route to novel, rigid, and planar heterocyclic scaffolds that are of interest in materials science and medicinal chemistry.

The bromine atoms at the 3- and 5-positions of this compound are susceptible to displacement by various nucleophiles and can participate in a range of cross-coupling reactions. This reactivity allows for the introduction of diverse functional groups onto the pyridine core, leading to highly substituted and functionalized pyridine derivatives.

For example, Suzuki-Miyaura cross-coupling reactions can be employed to introduce aryl or heteroaryl substituents at the 3- and/or 5-positions by reacting with the corresponding boronic acids in the presence of a palladium catalyst. rsc.org Similarly, Sonogashira coupling can be used to install alkyne functionalities. The aminomethyl group can be readily acylated, alkylated, or used as a handle for further synthetic elaborations. This multi-faceted reactivity enables the generation of a vast library of pyridine derivatives with tailored electronic and steric properties for various applications. nih.govmdpi.com

Table 1: Examples of Polyfunctionalized Pyridine Derivatives from this compound

| Starting Material | Reagents and Conditions | Product | Application Area |

| This compound | Arylboronic acid, Pd catalyst, base (Suzuki Coupling) | 4-(Aminomethyl)-3,5-diarylpyridine | Ligand Synthesis, Materials |

| This compound | Terminal alkyne, Pd/Cu catalyst, base (Sonogashira Coupling) | 4-(Aminomethyl)-3,5-dialkynylpyridine | Molecular Probes, Electronics |

| This compound | Acyl chloride, base | N-{[3,5-Dibromo-4-pyridinyl]methyl}amide | Pharmaceutical Intermediates |

Development of Ligand Frameworks for Catalysis

The inherent structural features of this compound make it an attractive scaffold for the design of novel ligands for transition metal catalysis. The pyridine nitrogen and the nitrogen of the aminomethyl group can act as a bidentate chelating unit, while the bromine atoms offer sites for further functionalization to modulate the ligand's properties.

The combination of the pyridine nitrogen and the exocyclic aminomethyl nitrogen allows for the formation of stable five-membered chelate rings with transition metal ions. libretexts.org This bidentate N,N-chelation is a common motif in coordination chemistry and can be exploited to create well-defined metal complexes. The steric and electronic properties of the resulting metal complex can be fine-tuned by introducing substituents at the 3- and 5-positions of the pyridine ring, which can influence the catalytic activity and selectivity of the metal center. dicp.ac.cn

Ligands derived from this compound have shown potential in various transition metal-catalyzed reactions. beilstein-journals.orgaston.ac.uk For example, after suitable modification of the bromine atoms, these ligands can be used to support palladium catalysts for cross-coupling reactions. eie.gr The pyridine-aminomethyl chelate can stabilize the metal center and influence the reaction's outcome.

Furthermore, chiral modifications of the aminomethyl group can lead to the development of asymmetric catalysts for enantioselective transformations. The modular nature of the this compound scaffold allows for the systematic variation of the ligand structure to optimize catalytic performance for specific reactions, such as transfer hydrogenation or C-H activation. snnu.edu.cn

Table 2: Potential Catalytic Applications of Ligands Derived from this compound

| Ligand Type | Metal | Catalytic Reaction | Potential Advantage |

| Bidentate N,N-ligand | Palladium | Cross-Coupling Reactions | Enhanced catalyst stability |

| Chiral Bidentate N,N-ligand | Ruthenium | Asymmetric Transfer Hydrogenation | Enantioselective product formation |

| Functionalized Pincer Ligand | Iron | Oxidation/Reduction Reactions | Tunable redox properties |

Precursor for Molecular Probes and Advanced Materials (focus on chemical structure)

The unique chemical structure of this compound serves as an excellent starting point for the synthesis of sophisticated molecular probes and advanced materials. The dibromo functionality allows for the introduction of chromophores, fluorophores, or other reporter groups through cross-coupling reactions. For instance, the attachment of fluorescent moieties can lead to the development of chemosensors for metal ions or other analytes, where the binding event at the pyridine-aminomethyl site induces a change in the fluorescence signal.

The rigid pyridine core and the potential for creating extended π-conjugated systems through substitution at the 3- and 5-positions make this compound a valuable precursor for organic electronic materials. By strategically introducing electron-donating or electron-withdrawing groups, the electronic properties of the resulting molecules can be tailored for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The aminomethyl group provides a convenient attachment point for polymerizable groups, enabling the incorporation of these functional pyridine units into polymers for advanced material applications.

Design of Fluorescent Probes Incorporating the Pyridine Core

The pyridine ring is a component of various fluorescent molecules. Unsubstituted 2-aminopyridine, for example, exhibits a high quantum yield and is considered a promising scaffold for developing fluorescent probes. nih.gov The aminomethyl group in this compound provides a crucial reactive handle for conjugating the pyridine core to other molecules, such as biomolecules, to create targeted probes. thermofisher.comthermofisher.com

The fundamental principle of a reaction-based fluorescent probe is that a chemical reaction between the probe and a specific analyte triggers a change in fluorescence, such as a "turn-on" effect. nih.gov In the context of this compound, the primary amine of the aminomethyl group can be chemically modified to link the dibromopyridine unit to a fluorophore or a recognition element. For instance, amine-reactive derivatives like isothiocyanates or succinimidyl esters are commonly used to label molecules with a fluorophore. thermofisher.comthermofisher.com

While direct applications of this compound in published fluorescent probes are not extensively documented, its structural motifs are present in established systems. The synthesis and fluorescent properties of multisubstituted aminopyridines have been studied, and aminopyridines containing an azide (B81097) group have been designed as potential "click-and-probing" agents. nih.gov These probes exhibit low initial fluorescence, which is significantly enhanced upon a click reaction with an alkyne-tagged target, demonstrating the potential of the aminopyridine scaffold in biological imaging. nih.gov The presence of the two bromine atoms on the pyridine ring of this compound offers further opportunities for functionalization, potentially modulating the electronic properties and, consequently, the fluorescent output of the final probe.

| Probe Design Strategy | Reactive Group | Principle of Operation | Potential Application |

| Conjugation to Biomolecules | Aminomethyl | Covalent attachment to proteins or other targets via amine chemistry. thermofisher.com | Targeted cellular imaging. |

| "Click-and-Probing" | Aminomethyl (modified to azide) | Fluorescence "turn-on" upon bioorthogonal click reaction. nih.gov | Background-free bioimaging. |

| Modulated Fluorophore | Dibromopyridine Core | Halogen atoms can be replaced to tune electronic and photophysical properties. | Development of probes with specific excitation/emission spectra. |

Synthesis of Monomers for Polymer Applications

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of various polymers. Both the dibromo- and aminomethyl-pyridine functionalities can be exploited to build polymer chains.

Dibromopyridines are established monomers for producing polypyridines through organometallic dehalogenative polycondensations. acs.orgoup.com For example, Pd/Cu-catalyzed Stille or Suzuki coupling reactions are effective methods for creating C-C bonds to form conjugated polymer backbones. acs.org The resulting polypyridines are of interest for their electronic properties and potential use in materials science. acs.orgresearchgate.net Research has shown the synthesis of polypyridines from 2-amino-3,5-dibromopyridine (B40352), highlighting the feasibility of using a dibromopyridine core with an amino-functional group for polymerization. oup.comoup.com

Furthermore, aminomethylpyridines serve as excellent ligands for creating coordination polymers. The nitrogen atoms of the pyridine ring and the amino group can coordinate with metal ions, such as silver(I), to form one-, two-, or even three-dimensional networks. acs.orgacs.orgnih.gov The final structure of these coordination polymers can be influenced by the specific isomer of aminomethylpyridine used, the metal-to-ligand ratio, and the counter-anions present. acs.orgnih.govnih.gov These materials can exhibit interesting properties, such as forming novel helical chains or porous networks capable of hosting guest molecules. acs.orgacs.org

| Polymer Type | Reactive Moiety Utilized | Polymerization Method | Potential Properties/Applications |

| Conjugated Polypyridines | 3,5-Dibromo groups | Organometallic Cross-Coupling (e.g., Suzuki, Stille) acs.org | Electron-deficient macromolecules, planar polymers with low optical band gaps. acs.org |

| Coordination Polymers | Pyridine Nitrogen & Aminomethyl Group | Self-assembly with Metal Ions (e.g., Ag(I)) acs.orgacs.org | 1D, 2D, or 3D networks, helical structures, porous materials. acs.orgacs.orgnih.gov |

| Functional Polyamides | Aminomethyl group | Polycondensation with dicarboxylic acids | Engineering plastics, specialty fibers. |

Scaffolds for Supramolecular Assembly

Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered assemblies from molecular building blocks. This compound is an exemplary scaffold for supramolecular design because it incorporates functional groups capable of forming both hydrogen bonds and halogen bonds.

Halogen Bonding: The two bromine atoms on the pyridine ring can act as halogen bond donors. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. bohrium.com This interaction is a powerful tool in crystal engineering, used to guide the self-assembly of molecules into predictable architectures. riken.jp Studies on complexes of dihalopyridines with metal halides demonstrate that C-Br···X (where X is another halogen) interactions are key in forming the supramolecular structure. researchgate.netresearchgate.netscilit.com

Hydrogen Bonding: The aminomethyl group provides a hydrogen bond donor (-NH), while the pyridine nitrogen can act as a hydrogen bond acceptor. Ligands based on pyridine-amides are widely used to create discrete molecular assemblies through a combination of metal coordination and hydrogen bonding. rsc.org

The presence of both halogen and hydrogen bonding sites within a single molecule allows for the creation of complex, multifunctional supramolecular systems. riken.jp The competition and cooperation between these different non-covalent forces can lead to unique and intricate crystal structures, which is a key strategy for developing materials with novel conducting or magnetic properties. riken.jp

| Interaction Type | Participating Group(s) | Role in Assembly | Resulting Structure |

| Halogen Bond | 3,5-Dibromo | Directional control, linking building blocks. bohrium.com | Chains, sheets, 3D networks. researchgate.netresearchgate.net |

| Hydrogen Bond | Aminomethyl, Pyridine Nitrogen | Recognition, reinforcing structure. rsc.org | Dimers, helices, discrete assemblies. rsc.org |

| Combined | All functional groups | Formation of complex, competing interactions. riken.jp | Multifunctional materials, unique topologies. riken.jp |

Intermediate in the Synthesis of Structurally Diverse Organic Compounds

The reactivity of the pyridine core and its substituents makes this compound a valuable intermediate for accessing a wide range of more complex organic molecules. Its utility is particularly evident in multi-step synthetic sequences.

Utilization in Multi-step Total Synthesis of Target Molecules

Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products. jubilantingrevia.comguidechem.com The bromine atoms in 3,5-dibromopyridine (B18299) serve as versatile handles for introducing further complexity through cross-coupling reactions. guidechem.comguidechem.com For instance, 3,5-dibromopyridine can undergo Suzuki-Miyaura reactions to form C-C bonds, building up the carbon skeleton of a target molecule. rsc.org

While specific examples detailing the use of this compound in a completed total synthesis are not prominent in the literature, its close analogue, 3,5-dibromo-4-aminopyridine, is a known key intermediate in the synthesis of the natural product Desmopyridine. google.com Another related compound, 3,5-dibromopyridine itself, is used as a starting material for synthesizing ligands for various applications. psu.edu This demonstrates the value of the 3,5-dibromopyridine scaffold as a foundational piece in constructing larger, biologically active molecules. The 4-(aminomethyl) substituent adds a point of diversity and a useful functional group for further elaboration or for modulating the properties of the final target.

Divergent Synthesis from a Common Core

Divergent synthesis is a powerful strategy where a single starting material is converted into a library of structurally distinct compounds by selectively altering reaction pathways. beilstein-journals.orgrsc.org The this compound scaffold is ideally suited for this approach due to the potential for site-selective reactions at the two bromine atoms.

The two bromine atoms at the 3- and 5-positions of the pyridine ring are chemically distinct, and their reactivity in cross-coupling reactions can be controlled. Research on various dihalopyridines has shown that the choice of catalyst, ligands, and reaction conditions can dictate which halogen is substituted first. rsc.orgresearchgate.net For instance, in the Suzuki-Miyaura coupling of unsymmetrical 3,5-dibromopyridines, the presence of certain directing groups can promote the reaction at either the C3 or C5 position. rsc.org

A clear example of this strategy is the sequential functionalization of 3,5-dibromopyridine. lookchem.com First, lithiation with LDA followed by reaction with an electrophile introduces a substituent at the 4-position. Subsequently, a selective metal-halogen exchange at one of the bromine positions, followed by reaction with a second, different electrophile, yields a dissymmetrically substituted pyridine. This process can be repeated at the remaining bromine atom to create highly substituted, complex pyridine derivatives from a simple starting material. This methodology allows for the creation of a diverse range of compounds from the common this compound core, making it a valuable tool for medicinal chemistry and materials science discovery. lookchem.comclockss.org

| Reaction Step | Reagents/Conditions | Outcome |

| Step 1: C-H Functionalization | 1. LDA, THF; 2. Electrophile 1 (E1) | Introduction of a group at the 4-position (analogous to the starting aminomethyl group). lookchem.com |

| Step 2: Selective C-Br Functionalization (Path A) | 1. n-BuLi (1 equiv); 2. Electrophile 2 (E2); Catalyst/Ligand System A | Mono-functionalization at the more reactive bromine position. rsc.orglookchem.com |

| Step 3: Second C-Br Functionalization (Path A) | 1. n-BuLi; 2. Electrophile 3 (E3) | Di-functionalization leading to product P(A). lookchem.com |

| Step 2: Selective C-Br Functionalization (Path B) | 1. n-BuLi (1 equiv); 2. Electrophile 2 (E2); Catalyst/Ligand System B | Mono-functionalization at the less reactive bromine position. rsc.org |

| Step 3: Second C-Br Functionalization (Path B) | 1. n-BuLi; 2. Electrophile 3 (E3) | Di-functionalization leading to product P(B). |

Computational and Theoretical Investigations of 4 Aminomethyl 3,5 Dibromopyridine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn dictates its physical and chemical properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. wikipedia.org For 4-(aminomethyl)-3,5-dibromopyridine, a geometry optimization would be the first step. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy, representing the most stable three-dimensional structure of the molecule. stackexchange.comresearchgate.net DFT calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netspectroscopyonline.com

The stability of the molecule is inherently linked to its optimized geometry. By calculating the total electronic energy of the optimized structure, one can assess its thermodynamic stability. Furthermore, vibrational frequency calculations are typically performed after geometry optimization. The absence of imaginary frequencies confirms that the structure is a true energy minimum. researchgate.net These calculations also provide the zero-point vibrational energy (ZPVE), which is a crucial correction for obtaining accurate total energies. Theoretical studies on substituted pyridines have demonstrated the reliability of DFT methods, such as B3LYP, in determining molecular structures and stabilities. acs.orgresearchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT This table presents expected values based on general principles of molecular structure. Actual calculated values would depend on the specific DFT functional and basis set used.

| Parameter | Description | Predicted Value |

|---|---|---|

| C-Br Bond Length | The distance between a carbon atom on the pyridine (B92270) ring and a bromine atom. | ~1.89 Å |

| C-N (ring) Bond Length | The average distance between carbon and nitrogen atoms within the pyridine ring. | ~1.34 Å |

| C-C (ring) Bond Length | The average distance between carbon atoms within the pyridine ring. | ~1.39 Å |

| C-C (exocyclic) Bond Length | The distance between the pyridine ring carbon and the aminomethyl carbon. | ~1.51 Å |

| C-N (aminomethyl) Bond Length | The distance between the carbon and nitrogen of the aminomethyl group. | ~1.47 Å |

| C-N-C Bond Angle | The bond angle within the pyridine ring centered at the nitrogen atom. | ~117° |

| C-C-Br Bond Angle | The bond angle involving the bromine substituent. | ~121° |

| H-N-H Bond Angle | The bond angle within the amino group. | ~107° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.comtaylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. irjweb.com

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity, while the LUMO energy relates to the electron affinity and suggests its electrophilicity. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wuxiapptec.comwikipedia.org A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netrsc.org For this compound, the electron-withdrawing bromine atoms and the pyridine nitrogen would be expected to lower the energy of the LUMO, influencing its susceptibility to nucleophilic attack. The aminomethyl group, being a potential electron donor, would primarily influence the HOMO. FMO analysis can thus predict the most likely sites for electrophilic and nucleophilic attack. numberanalytics.com

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound This table illustrates the type of data generated from FMO analysis. The specific energy values are for illustrative purposes.

| Parameter | Description | Hypothetical Value (eV) | Implication for Reactivity |

|---|---|---|---|